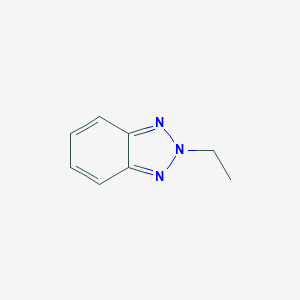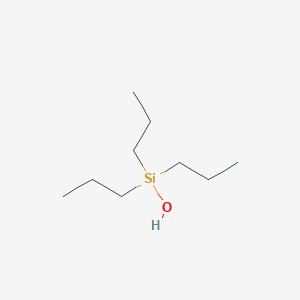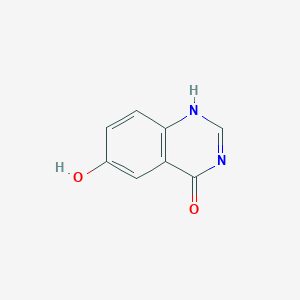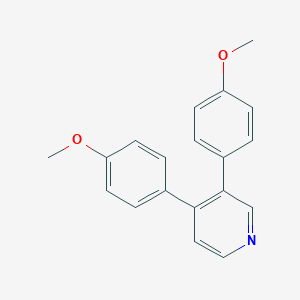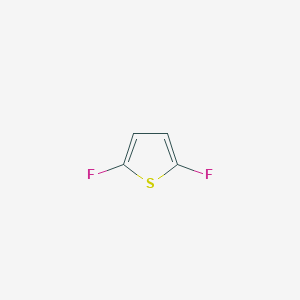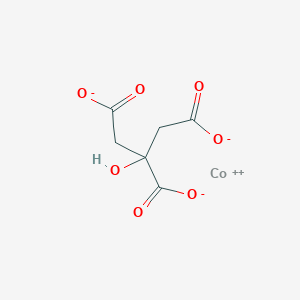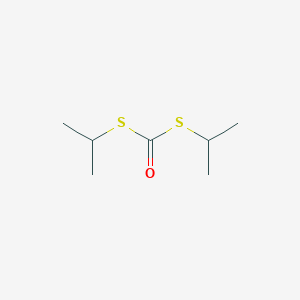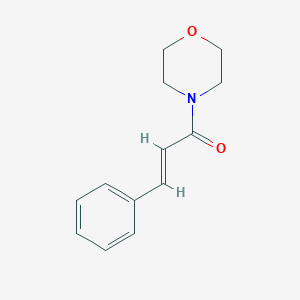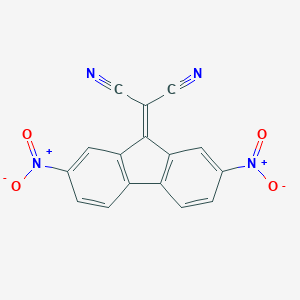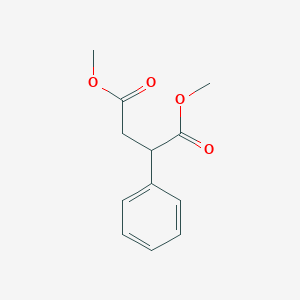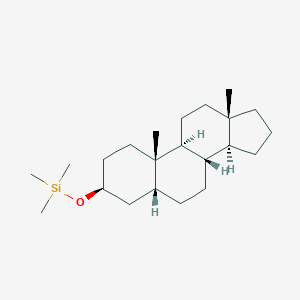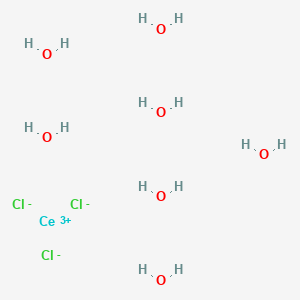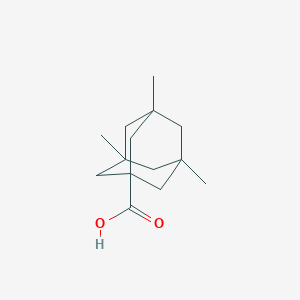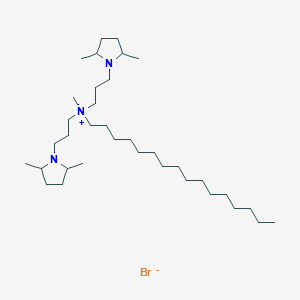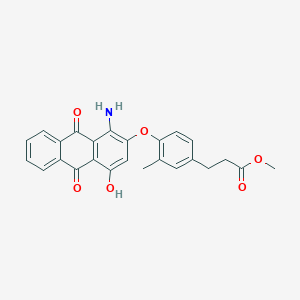
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate is a chemical compound with potential applications in scientific research. This compound is also known as MDP and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of MDP is not fully understood. However, it has been suggested that MDP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MDP may also have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemische Und Physiologische Effekte
MDP has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10. Additionally, MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDP in lab experiments is its potential anti-cancer properties. MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MDP has anti-inflammatory and immunomodulatory effects, which may be useful in studying inflammatory and immune-related diseases.
One limitation of using MDP in lab experiments is its limited availability. MDP is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of MDP is not fully understood, which may make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on MDP. One direction is to further investigate the mechanism of action of MDP. Understanding the mechanism of action may lead to the development of more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential use of MDP in combination with other anti-cancer agents. Combining MDP with other agents may enhance its anti-cancer properties and reduce the risk of drug resistance.
Finally, future research could investigate the potential use of MDP in treating other diseases, such as autoimmune diseases. MDP's anti-inflammatory and immunomodulatory effects may make it a promising candidate for the treatment of such diseases.
Conclusion:
In conclusion, MDP is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While the mechanism of action of MDP is not fully understood, it has potential as a treatment for cancer and inflammatory diseases. Future research could investigate the mechanism of action of MDP, its potential use in combination with other agents, and its potential use in treating other diseases.
Synthesemethoden
MDP has been synthesized using various methods. One of the methods involves the reaction of 3-methyl-1,5-pentanediol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionic acid to form MDP.
Wissenschaftliche Forschungsanwendungen
MDP has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDP has also been shown to induce apoptosis in cancer cells. Additionally, MDP has been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
16472-09-6 |
|---|---|
Produktname |
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate |
Molekularformel |
C25H21NO6 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
methyl 3-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-3-methylphenyl]propanoate |
InChI |
InChI=1S/C25H21NO6/c1-13-11-14(8-10-20(28)31-2)7-9-18(13)32-19-12-17(27)21-22(23(19)26)25(30)16-6-4-3-5-15(16)24(21)29/h3-7,9,11-12,27H,8,10,26H2,1-2H3 |
InChI-Schlüssel |
DFCPUQBIQUKULF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Andere CAS-Nummern |
16472-09-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



